Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate
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Description
Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate is a useful research compound. Its molecular formula is C25H24N2O5S and its molecular weight is 464.54. The purity is usually 95%.
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Biological Activity
Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups that contribute to its biological activity:
- Core Structure : The pyrazole ring is known for its diverse pharmacological properties.
- Thiophene Moiety : This heterocyclic component enhances the compound's lipophilicity and biological interactions.
- Methoxyphenyl Group : This substituent can influence the compound's binding affinity to biological targets.
Molecular Formula and Weight
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrazoles have shown significant activity against various cancer cell lines. A study demonstrated that pyrazole-based compounds exhibited cytotoxic effects on breast cancer cells, suggesting a potential for development as anticancer agents .
Anti-inflammatory Effects
The compound’s structure suggests possible anti-inflammatory properties. Pyrazole derivatives have been linked to inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In one study, a related pyrazole compound demonstrated superior anti-inflammatory activity compared to standard treatments like diclofenac sodium .
Antimicrobial Activity
Research indicates that compounds with similar structures possess notable antimicrobial properties. For example, a study on substituted pyrazoles revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also exhibit antimicrobial activities worth exploring.
Enzyme Inhibition
The biological activity of this compound may involve the inhibition of specific enzymes or receptors. Pyrazole derivatives often interact with cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling pathways .
Molecular Docking Studies
Molecular docking studies provide insights into how this compound may bind to biological targets. The presence of functional groups such as the methoxyphenyl moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Study 1: Anticancer Activity Assessment
A recent investigation evaluated a series of pyrazole derivatives for their anticancer properties against various cell lines. The study found that certain substitutions significantly increased cytotoxicity. This compound was noted for its promising activity against breast cancer cells.
Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory effects of related compounds. Results indicated that these compounds could effectively reduce inflammation markers in vitro, suggesting a therapeutic application in inflammatory diseases.
Study 3: Antimicrobial Efficacy
In a comparative analysis, pyrazole derivatives were tested against common bacterial strains. The results indicated that certain compounds exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Properties
IUPAC Name |
ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-3-31-24(28)16-32-22-8-5-4-7-19(22)21-15-20(17-10-12-18(30-2)13-11-17)26-27(21)25(29)23-9-6-14-33-23/h4-14,21H,3,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXPSNLWKAAHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.